molecular formula C13H15NO2S B8345700 8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane

8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8345700
M. Wt: 249.33 g/mol
InChI Key: ZYSLMLVZXZLRMH-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

A mixture of 4.98 g. (0.02 mole) of 4-cyano-4-(2-thienyl)cyclohexanone ethylene ketal and 0.70 g. (0.02 mole) of sodium hydroxide in 40 ml. ethylene glycol is heated overnight at reflux. The mixture is allowed to cool and diluted with water. The solution is then cooled in ice, covered with ether and cautiously acidified. The organic layer is separated and the aqueous layer is washed twice more with ether. The extracts are combined, washed once with brine and taken to dryness. The residual solid is recrystallized from methylene chloride:Skellysolve B to afford 4.64 g. (82% yield) of 4-carboxy-4-(2-thienyl)cyclohexanone, ethylene ketal, m.p. 125°-127° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:15]#N)([C:10]3[S:11][CH:12]=[CH:13][CH:14]=3)[CH2:6][CH2:5]2)[O:3]C1.[OH-:18].[Na+].C(O)C[OH:22].CCOCC>O>[C:15]([C:7]1([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1)([OH:22])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1COC2(CCC(CC2)(C=2SC=CC2)C#N)O1
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.98 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled in ice
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
the aqueous layer is washed twice more with ether
WASH
Type
WASH
Details
washed once with brine
CUSTOM
Type
CUSTOM
Details
The residual solid is recrystallized from methylene chloride
CUSTOM
Type
CUSTOM
Details
Skellysolve B to afford 4.64 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1(CCC(CC1)=O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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